molecular formula C17H15NO B14467160 7-Methoxy-2-methyl-4-phenylquinoline CAS No. 65873-04-3

7-Methoxy-2-methyl-4-phenylquinoline

Cat. No.: B14467160
CAS No.: 65873-04-3
M. Wt: 249.31 g/mol
InChI Key: HWIIVLUNLKWDAY-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-4-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-4-phenylquinoline can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, and Friedlander syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-4-phenylquinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

  • 4-Methoxy-2-phenylquinoline
  • 2-Methylquinoline
  • 4-Phenylquinoline

Comparison: 7-Methoxy-2-methyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit enhanced biological activity or selectivity towards certain targets .

Properties

IUPAC Name

7-methoxy-2-methyl-4-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-10-16(13-6-4-3-5-7-13)15-9-8-14(19-2)11-17(15)18-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIIVLUNLKWDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496416
Record name 7-Methoxy-2-methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65873-04-3
Record name 7-Methoxy-2-methyl-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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